5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Overview
Description
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the bromine atom and the spiro linkage in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one typically involves the reaction of indole derivatives with appropriate brominating agents. One common method includes the bromination of 1,2-dihydrospiro[indole-3,4’-oxane]-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced spiro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of substituted spiro compounds with various functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spiro derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It serves as a lead compound in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for the exploration of new mechanisms of action in drug development.
Industry: In the industrial sector, 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is used in the production of specialty chemicals and materials. Its applications include the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets in biological systems. The bromine atom and spiro linkage play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane]-2-one
- 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]-2-one
- 5-Iodo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one
Comparison: Compared to its analogs, 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one exhibits unique reactivity and biological activity due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine and fluorine, imparts distinct electronic and steric effects, influencing the compound’s chemical behavior and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromospiro[1H-indole-3,4'-oxane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYZZDOKMLGPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681020 | |
Record name | 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-31-1 | |
Record name | 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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